2-(ethylthio)-N-((5-methylisoxazol-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-19-13-7-5-4-6-12(13)14(17)15-8-11-9-16-18-10(11)2/h4-7,9H,3,8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVVFQLRMVLKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=C(ON=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-((5-methylisoxazol-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the 5-methylisoxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the ethylthio group:
Coupling of the 5-methylisoxazole ring with the benzamide core: This is usually done using coupling reagents such as carbodiimides under mild conditions to ensure the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-((5-methylisoxazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The isoxazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
2-(ethylthio)-N-((5-methylisoxazol-4-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-((5-methylisoxazol-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The ethylthio group and the isoxazole ring play crucial roles in binding to these targets, which may include enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized in Table 1.
Table 1. Comparison of Structural Features and Physical Properties
*Molecular weight calculated based on structural formula.
Key Observations:
- Substituent Effects: The ethylthio group in the target compound likely enhances lipophilicity compared to analogs with polar substituents (e.g., sulfamoyl in ’s compound). This may improve membrane permeability but reduce aqueous solubility. Isoxazole vs. Thiazole: The thiazole-containing analog () has a higher molecular weight (386.5 vs. ~291.35) due to the fluorophenyl group. Electron-Withdrawing Groups: Nitro substituents (e.g., compound 20 in ) increase molecular rigidity and stability, as evidenced by higher melting points in analogs like compound 51 (266–268°C, ) .
Spectral Data :
- IR Spectroscopy : Benzamide derivatives consistently show C=O stretches between 1600–1700 cm⁻¹ (e.g., 1606 cm⁻¹ in compound 6, dual peaks at 1679/1605 cm⁻¹ in 8a) . The target compound is expected to exhibit similar absorption.
- ¹H-NMR : Aromatic protons in the benzene and isoxazole rings resonate between δ 7.3–8.4 ppm, while ethylthio’s CH₃ and CH₂ groups appear at δ 1.0–3.0 ppm .
Biological Activity
2-(ethylthio)-N-((5-methylisoxazol-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features, which may confer significant biological activities. This article reviews the current understanding of its biological activity, synthesis, mechanisms of action, and potential applications in various fields, including medicinal and materials science.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 276.35 g/mol
- CAS Number : 2034245-51-5
The synthesis of this compound typically involves several key steps:
- Formation of the 5-methylisoxazole ring : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Attachment of the ethylthio group : This step enhances the lipophilicity of the compound, potentially improving its cellular uptake.
- Coupling to the benzamide core : Utilizing coupling reagents such as DCC (N,N’-dicyclohexylcarbodiimide) to facilitate this reaction.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The ethylthio group and the isoxazole moiety are believed to play crucial roles in modulating these interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signaling pathways involved in various physiological processes.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have been investigated for their ability to induce apoptosis in cancer cells, indicating a potential pathway for therapeutic development.
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
- A study demonstrated that related compounds inhibited the activity of certain kinases involved in cancer progression. The mechanism was attributed to competitive inhibition at the enzyme's active site.
-
Antimicrobial Efficacy :
- In vitro tests showed that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
-
Cellular Uptake Studies :
- Research indicated that the ethylthio modification enhances cellular permeability, allowing for increased bioavailability in target tissues.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights unique properties:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 2-(methylthio)-N-((5-methylisoxazol-3-yl)methyl)benzamide | Methylthio group | Moderate antimicrobial activity |
| 2-(ethylthio)-N-((5-ethylisoxazol-3-yl)methyl)benzamide | Ethyl group on isoxazole | Enhanced receptor binding affinity |
Q & A
Q. What are the recommended synthetic routes for 2-(ethylthio)-N-((5-methylisoxazol-4-yl)methyl)benzamide, and how can purity be optimized?
The synthesis typically involves multi-step protocols, starting with the formation of the isoxazole core followed by coupling reactions. Key steps include:
- Thioether linkage formation : Ethylthio groups are introduced via nucleophilic substitution or thiol-ene reactions under controlled pH and temperature (40–60°C) .
- Amide bond formation : Coupling the benzamide moiety with the isoxazole-methyl group using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Purity optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reactions with TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Essential techniques include:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., ethylthio protons at δ 1.2–1.4 ppm, isoxazole methyl at δ 2.4 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 383.1 for CHNOS) .
- FTIR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm, isoxazole ring vibrations at 1550–1600 cm) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should include:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Include positive controls like cisplatin .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, focusing on structural analogs’ known targets (e.g., EGFR or MMP-9) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Core modifications : Synthesize derivatives with variations in the ethylthio group (e.g., replacing with methylsulfonyl) or isoxazole substituents (e.g., 5-ethyl instead of 5-methyl) to assess impact on cytotoxicity .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Thr790 in EGFR) and validate via mutagenesis studies .
- Data analysis : Compare IC values across derivatives using ANOVA; prioritize compounds with >10-fold selectivity over normal cells (e.g., HEK293) .
Q. What strategies resolve contradictions between in vitro and in vivo bioactivity results?
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Low bioavailability may explain reduced in vivo efficacy .
- Metabolite identification : Incubate the compound with liver microsomes (human/rat) to detect inactive metabolites via UPLC-QTOF-MS .
- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and bypass first-pass metabolism .
Q. How can researchers address discrepancies in reported enzymatic inhibition data?
- Assay standardization : Replicate experiments under uniform conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffer) .
- Off-target profiling : Screen against a panel of 50+ kinases (Eurofins KinaseProfiler) to identify cross-reactivity .
- Data reconciliation : Apply cheminformatics tools (e.g., SEA, SwissTargetPrediction) to predict secondary targets and validate via SPR binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
